

"1-(chloromethyl)octahydro-2H-quinolizine" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(chloromethyl)octahydro-2H-quinolizine

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An In-depth Technical Guide to 1-(chloromethyl)octahydro-2H-quinolizine

This technical guide provides a comprehensive overview of **1-(chloromethyl)octahydro-2H-quinolizine**, including its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Nomenclature

1-(chloromethyl)octahydro-2H-quinolizine is a derivative of the quinolizidine alkaloid scaffold. The quinolizidine ring system is a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core structure.^[1] The specific stereochemistry of the compound is crucial for its biological activity and is designated in its IUPAC name.

The IUPAC name for this compound is (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine.^[2] The CAS Registry Number is 91049-90-0.^[3]

Below is a 2D representation of the chemical structure of **1-(chloromethyl)octahydro-2H-quinolizine**.

Caption: 2D structure of (1R,9aR)-**1-(chloromethyl)octahydro-2H-quinolizine**.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **1-(chloromethyl)octahydro-2H-quinolizine**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ ClN	[3]
Molecular Weight	187.71 g/mol	[2][3]
IUPAC Name	(1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine	[2]
SMILES	C1CCN2CCC--INVALID-LINK-CCl	[2]
InChI	InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2/t9-,10+/m0/s1	[2]
InChIKey	IBXKSXHUBMYDFR-VHSXEESVSA-N	[2]

Experimental Protocols

While a direct synthesis for **1-(chloromethyl)octahydro-2H-quinolizine** is not readily available in the searched literature, a relevant synthetic protocol for a closely related precursor, starting from the natural alkaloid lupinine, is described. This procedure can be adapted for the synthesis of the title compound.

Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate[4]

This protocol describes the conversion of the hydroxyl group of lupinine to a good leaving group (mesylate), which can then be subjected to nucleophilic substitution with a chloride source to yield the target compound.

- Materials:

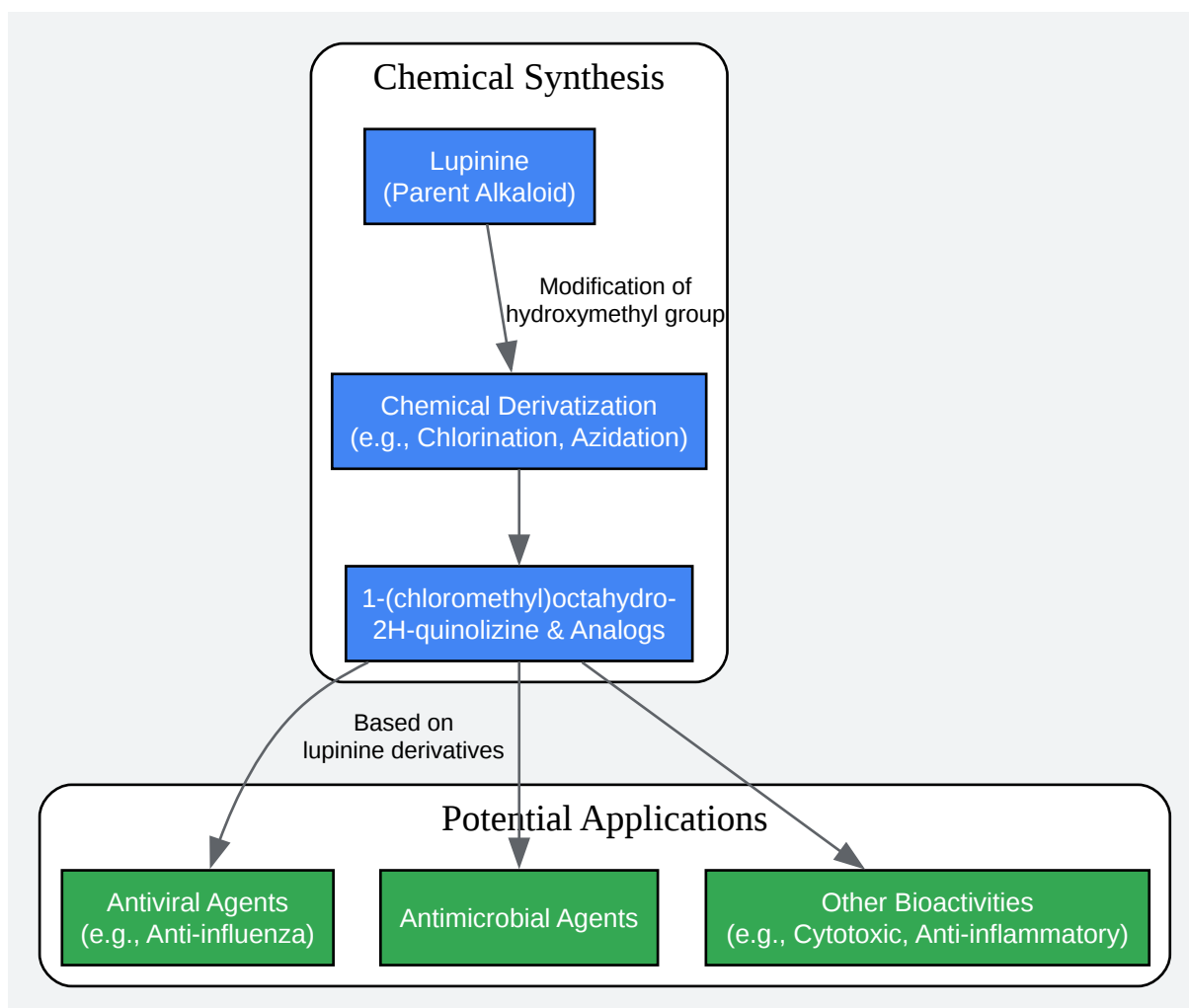
- Lupinine (3.54 g, 21 mmol)
- Triethylamine (6.36 g, 63 mmol)
- Methanesulfonyl chloride (4.8 g, 42 mmol)
- Dichloromethane (CH_2Cl_2) (220 mL)
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Procedure:
 - A solution of lupinine and triethylamine in 200 mL of CH_2Cl_2 is cooled in an ice bath.
 - A solution of methanesulfonyl chloride in 20 mL of CH_2Cl_2 is added dropwise to the cooled solution.
 - The reaction mixture is stirred for 30 minutes at 0°C and then for 6 hours at room temperature.
 - The reaction mixture is washed twice with a saturated sodium chloride solution (2 x 20 mL).
 - The organic layer is dried over anhydrous MgSO_4 and filtered.
 - The solvent is removed in vacuo.
 - The residue is purified by column chromatography on silica gel (eluent: chloroform, then chloroform-ethanol, 50:1) to yield (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate.

To obtain **1-(chloromethyl)octahydro-2H-quinolizine**, the resulting mesylate can be treated with a source of chloride ions, such as lithium chloride, in an appropriate solvent like acetone or DMF.

Biological Activity and Potential Applications

Quinolizidine alkaloids are known for a wide range of biological activities, including antiviral, antimicrobial, cytotoxic, and anti-inflammatory properties.[1] Derivatives of the closely related lupinine have shown promise as antiviral agents, particularly against influenza viruses.[5]

The diagram below illustrates the relationship between the parent alkaloid, its derivatization, and potential therapeutic applications.



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Caption: Derivatization of lupinine to yield bioactive quinolizidine analogs.

The introduction of a chloromethyl group provides a reactive handle for further chemical modifications, making **1-(chloromethyl)octahydro-2H-quinolizine** a valuable intermediate in

the synthesis of novel bioactive compounds. For instance, it can be converted to the corresponding azide, which can then be used in "click" chemistry to generate a library of triazole-containing derivatives for biological screening.[4] Studies on such triazole derivatives of the quinolizidine scaffold have demonstrated their potential as virucidal agents.[5]

For research purposes, **1-(chloromethyl)octahydro-2H-quinolizine** is available from commercial suppliers.[3][6] It is intended for research use only and not for diagnostic or therapeutic applications.[3][6]

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- To cite this document: BenchChem. ["1-(chloromethyl)octahydro-2H-quinolizine" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308043#1-chloromethyl-octahydro-2h-quinolizine-chemical-structure-and-iupac-name]

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